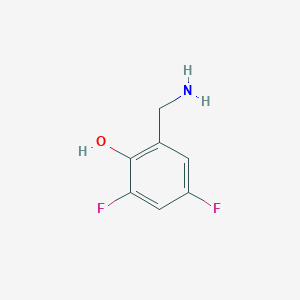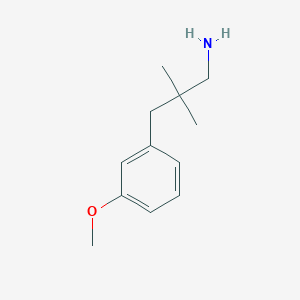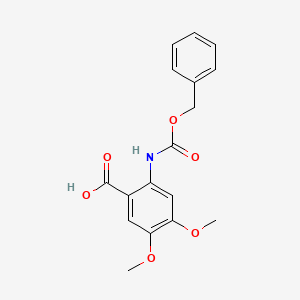![molecular formula C12H25N3O B15316995 N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom, and an aminoethyl group attached to the nitrogen atom of the piperidine ring. The presence of the 3-methylbutanamide moiety adds to its structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with ethylene oxide to form 1-(2-aminoethyl)piperidin-4-ol.
Activation of the Piperidine Derivative: The hydroxyl group of 1-(2-aminoethyl)piperidin-4-ol is activated using a suitable reagent, such as thionyl chloride, to form 1-(2-aminoethyl)piperidin-4-yl chloride.
Amide Formation: The activated piperidine derivative is then reacted with 3-methylbutanoic acid or its derivatives to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Piperidine derivatives with amine groups.
Substitution Products: Substituted piperidine derivatives.
科学的研究の応用
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives with different substituents.
Amide Compounds: Other amides with varying alkyl or aryl groups.
Aminoethyl Compounds: Compounds containing aminoethyl groups attached to different heterocyclic rings.
These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC名 |
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C12H25N3O/c1-10(2)9-12(16)14-11-3-6-15(7-4-11)8-5-13/h10-11H,3-9,13H2,1-2H3,(H,14,16) |
InChIキー |
QBYFYVMKBNXVBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)



![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)






![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
